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Abstract
This technical guide provides a comprehensive analysis of the spectral data of N-Butylurea
(CAS No. 592-31-4), a key chemical intermediate in various industrial applications. Aimed at

researchers, scientists, and professionals in drug development, this document delves into the

elucidation of N-Butylurea's molecular structure through Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each

section offers a blend of theoretical principles, detailed experimental protocols, in-depth data

interpretation, and field-proven insights to ensure both scientific rigor and practical applicability.

The guide is structured to facilitate a deep understanding of the causality behind experimental

choices and to serve as a self-validating reference for the spectral characterization of N-
Butylurea.

Introduction: The Significance of N-Butylurea
N-Butylurea, with the molecular formula C₅H₁₂N₂O, is a monosubstituted urea derivative that

presents as an odorless, white crystalline solid.[1] Its bifunctional nature, possessing both a

hydrophilic urea moiety and a hydrophobic butyl group, makes it a versatile building block in

organic synthesis. Applications of N-Butylurea are found in agriculture as a fertilizer

component and in the pharmaceutical industry as a precursor for the synthesis of various

therapeutic agents.[2] Accurate and unambiguous characterization of this compound is

paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic

techniques are indispensable tools for this purpose, providing a detailed fingerprint of the
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molecule's structure and connectivity. This guide will systematically explore the ¹H NMR, ¹³C

NMR, IR, and MS spectra of N-Butylurea.

Molecular Structure and Properties
A foundational understanding of N-Butylurea's structure is essential for interpreting its spectral

data.

Caption: Molecular Structure of N-Butylurea.

Table 1: Physicochemical Properties of N-Butylurea

Property Value Source

Molecular Formula C₅H₁₂N₂O [1]

Molecular Weight 116.16 g/mol [1]

Appearance Odorless white solid [1]

Melting Point 95-98 °C [3]

Solubility Soluble in water, methanol [2]

CAS Number 592-31-4 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of N-Butylurea provides information about the number of different types

of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of N-Butylurea in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
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Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or

an internal standard (e.g., TMS at 0 ppm).

Table 2: ¹H NMR Spectral Data for N-Butylurea

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.4 br s 2H -NH₂

~5.4 br s 1H -NH-

3.11 t, J = 7.0 Hz 2H -NH-CH₂-CH₂-

1.40 sextet, J = 7.2 Hz 2H -CH₂-CH₂-CH₂-

1.31 sextet, J = 7.4 Hz 2H -CH₂-CH₂-CH₃

0.90 t, J = 7.3 Hz 3H -CH₂-CH₃

Chemical shifts and coupling constants are approximate and can vary with solvent and

concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of N-Butylurea is consistent with its structure. The broad singlets

around 5.4 ppm are characteristic of the exchangeable protons of the primary (-NH₂) and
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secondary (-NH-) amide groups. The downfield triplet at 3.11 ppm corresponds to the

methylene group directly attached to the nitrogen atom, deshielded by the electron-withdrawing

effect of the nitrogen. The two overlapping sextets in the aliphatic region (1.31-1.40 ppm) are

assigned to the two internal methylene groups of the butyl chain. The upfield triplet at 0.90 ppm

is characteristic of the terminal methyl group. The splitting patterns (n+1 rule) confirm the

connectivity of the butyl chain.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of N-Butylurea in 0.7 mL of a deuterated solvent.[4]

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Standard proton-decoupled pulse sequence.

Number of Scans: 256 or more scans may be required due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Processing: Process the data similarly to the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectral Data for N-Butylurea
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Chemical Shift (δ, ppm) Assignment

158.5 C=O

39.5 -NH-CH₂-CH₂-

32.5 -CH₂-CH₂-CH₂-

20.0 -CH₂-CH₂-CH₃

13.8 -CH₂-CH₃

Chemical shifts are approximate and can vary with solvent.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five unique carbon

atoms in N-Butylurea. The most downfield signal at 158.5 ppm is assigned to the carbonyl

carbon of the urea group, which is significantly deshielded. The signals in the aliphatic region

are assigned to the four carbons of the butyl chain, with the carbon attached to the nitrogen

appearing at 39.5 ppm and the terminal methyl carbon at the most upfield position of 13.8 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of N-Butylurea with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[5]

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Table 4: IR Spectral Data for N-Butylurea

Wavenumber (cm⁻¹) Intensity Assignment

3430-3200 Strong, Broad
N-H stretching (primary and

secondary amines)

2955, 2925, 2860 Medium-Strong C-H stretching (aliphatic)

~1655 Strong C=O stretching (Amide I band)

~1620 Medium N-H bending (primary amine)

~1560 Medium
N-H bending (secondary

amine, Amide II band)

~1465 Medium C-H bending (CH₂)

Interpretation of the IR Spectrum:

The IR spectrum of N-Butylurea exhibits characteristic absorption bands confirming its

structure. The broad band in the 3430-3200 cm⁻¹ region is indicative of N-H stretching

vibrations from both the primary and secondary amine groups, with the broadening suggesting

hydrogen bonding. The sharp peaks in the 2955-2860 cm⁻¹ range are due to the C-H

stretching of the butyl group's methylene and methyl groups. A very strong absorption around

1655 cm⁻¹ is the characteristic C=O stretching vibration of the urea carbonyl group (Amide I

band). The bands around 1620 cm⁻¹ and 1560 cm⁻¹ are attributed to the N-H bending

vibrations of the primary and secondary amine groups, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of N-Butylurea into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Table 5: Mass Spectrometry Data for N-Butylurea

m/z Relative Intensity Assignment

116 Moderate [M]⁺ (Molecular Ion)

73 High [M - C₃H₇]⁺

58 High [C₂H₅N₂O]⁺

44 Base Peak [CH₄N₂O]⁺ or [CONH₂]⁺

43 High [C₃H₇]⁺

30 High [CH₄N]⁺

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum of N-Butylurea shows a molecular ion peak [M]⁺ at m/z 116, which

corresponds to its molecular weight. The fragmentation pattern is characteristic of a urea

derivative. The base peak at m/z 44 is likely due to the cleavage of the C-N bond, forming a

stable [CONH₂]⁺ fragment or a rearranged [CH₄N₂O]⁺ ion. The peak at m/z 73 arises from the

loss of a propyl radical (C₃H₇). The peak at m/z 58 can be attributed to a McLafferty-type
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rearrangement. The presence of a peak at m/z 43 corresponds to the butyl cation [C₄H₉]⁺, and

the peak at m/z 30 is likely due to the [CH₄N]⁺ fragment.

N-Butylurea
[C₅H₁₂N₂O]⁺˙

m/z = 116

[C₂H₅N₂O]⁺
m/z = 73

- C₃H₇˙

[CH₄N₂O]⁺˙
m/z = 58

McLafferty
Rearrangement

[CONH₂]⁺
m/z = 44

- C₄H₉˙

[C₄H₉]⁺
m/z = 57

- NH₂CONH˙

[CH₄N]⁺
m/z = 30

- C₂H₂O

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway for N-Butylurea.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust

and unequivocal structural confirmation of N-Butylurea. Each technique offers complementary

information, from the detailed carbon-hydrogen framework provided by NMR to the

identification of functional groups by IR and the confirmation of molecular weight and

fragmentation patterns by MS. The experimental protocols and data interpretations presented

in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable

characterization of this important chemical compound. The application of these analytical

techniques with a thorough understanding of their underlying principles is fundamental to

maintaining high standards of scientific integrity and quality in research and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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